Magnesiumperchlorat-Hydrat

Übersicht

Beschreibung

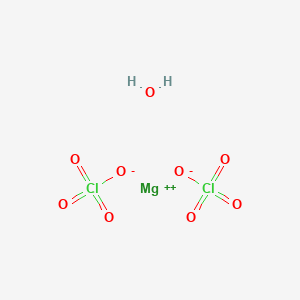

Magnesium perchlorate hydrate is a chemical compound with the formula Mg(ClO₄)₂·xH₂O. It is a powerful oxidizing agent and is widely used as a desiccant due to its hygroscopic nature, which allows it to absorb moisture effectively. This compound appears as a white, deliquescent powder and is odorless. It is highly soluble in water and ethanol .

Wissenschaftliche Forschungsanwendungen

Magnesium perchlorate hydrate has several scientific research applications:

Wirkmechanismus

Target of Action

Magnesium perchlorate hydrate primarily targets water molecules in the environment. It is a powerful dehydrating agent and its hygroscopic nature enables it to absorb and retain moisture effectively .

Mode of Action

The mode of action of magnesium perchlorate hydrate involves a process called deliquescence . In this process, the compound absorbs water from the surrounding environment and becomes a brine above a specific relative humidity known as the deliquescence relative humidity (DRH). The reverse process, recrystallization or efflorescence, often occurs at a much lower relative humidity called the efflorescence relative humidity (ERH) .

Biochemical Pathways

Magnesium perchlorate hydrate does not directly interact with biochemical pathways in the traditional sense. Instead, it affects the physical state of water in its environment. By absorbing water, it can influence the conditions under which biochemical reactions occur. For example, it can create a drier environment that might inhibit reactions requiring a certain level of moisture .

Pharmacokinetics

Its solubility in water is high , which can impact its distribution in aqueous environments.

Result of Action

The primary result of the action of magnesium perchlorate hydrate is the creation of a drier environment due to its water-absorbing properties . This can have various effects depending on the specific context. For example, in a laboratory setting, it can help in drying applications .

Action Environment

The action of magnesium perchlorate hydrate is influenced by environmental factors such as relative humidity . Its ability to absorb water is enhanced in environments with high relative humidity. Additionally, it may release absorbed water when conditions are favorable and temperature is above 273 K . Environmental factors can therefore significantly influence the action, efficacy, and stability of magnesium perchlorate hydrate .

Biochemische Analyse

Biochemical Properties

The biochemical properties of magnesium perchlorate hydrate are not well-studied. It is known that magnesium plays a crucial role in many biochemical reactions in the body. It serves as a cofactor in over 300 enzymatic reactions, including those involved in the synthesis of fats, proteins, and nucleic acids, neurological activity, muscular contraction and relaxation, cardiac activity, and bone metabolism .

Cellular Effects

The cellular effects of magnesium perchlorate hydrate are not well-documented. Magnesium ions are known to be essential for all cells of all known living organisms. They are involved in several cellular processes such as DNA replication, transcription, and translation, and also play a role in the stability of polyphosphate compounds, such as ATP .

Molecular Mechanism

The molecular mechanism of action of magnesium perchlorate hydrate is not well-understood. Magnesium ions are known to interact with the negatively charged phosphate groups in DNA and RNA, stabilizing the structures. They also form complexes with ATP, contributing to the role of ATP as the main intracellular energy source .

Temporal Effects in Laboratory Settings

Magnesium perchlorate hydrate is known to be a highly hygroscopic substance, meaning it can absorb and retain moisture effectively . This property makes it invaluable in laboratory settings, particularly in experiments that require a dry environment .

Metabolic Pathways

Magnesium ions play a critical role in the body’s metabolism, including the production of ATP and DNA .

Transport and Distribution

Magnesium ions are known to be transported across cell membranes through several mechanisms, including passive diffusion, active transport, and as a co-transporter with other ions .

Subcellular Localization

Magnesium ions are known to be present in high concentrations in the mitochondria and nucleus of cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium perchlorate hydrate is typically synthesized by reacting magnesium hydroxide with perchloric acid. The reaction proceeds as follows: [ \text{Mg(OH)}_2 + 2\text{HClO}_4 \rightarrow \text{Mg(ClO}_4)_2 + 2\text{H}_2\text{O} ] This reaction results in the formation of magnesium perchlorate and water .

Industrial Production Methods: On an industrial scale, magnesium perchlorate is produced by the reaction of magnesium carbonate or magnesium hydroxide with perchloric acid. The resulting solution is then evaporated to obtain the hydrated form of magnesium perchlorate .

Analyse Chemischer Reaktionen

Types of Reactions: Magnesium perchlorate hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Oxidation Reactions: These reactions typically involve organic compounds and are carried out under controlled conditions to prevent hazardous outcomes.

Dehydration Reactions: Magnesium perchlorate hydrate is used in gas chromatography and other analytical techniques to remove moisture from samples.

Major Products Formed:

Oxidation: The major products depend on the specific organic compounds involved in the reaction.

Dehydration: The primary product is dry gas or air, free from moisture.

Vergleich Mit ähnlichen Verbindungen

- Calcium perchlorate

- Barium perchlorate

- Sodium perchlorate

Comparison:

- Oxidizing Strength: Magnesium perchlorate hydrate is a powerful oxidizing agent, similar to calcium and barium perchlorates. its hygroscopic nature makes it particularly effective as a desiccant .

- Applications: While all perchlorates are used as oxidizing agents, magnesium perchlorate hydrate’s unique ability to absorb moisture makes it invaluable in drying applications .

Magnesium perchlorate hydrate stands out due to its dual functionality as both a strong oxidizing agent and an effective desiccant, making it a versatile compound in various scientific and industrial applications .

Eigenschaften

IUPAC Name |

magnesium;diperchlorate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mg.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFFNQXCJMNXHI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2MgO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426015 | |

| Record name | Magnesium perchlorate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64010-42-0 | |

| Record name | Magnesium perchlorate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium perchlorate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the dehydration process affect the crystal structure of magnesium perchlorate hydrate?

A1: Magnesium perchlorate can exist in various hydrated forms, with the hexahydrate (Mg(ClO4)2·6H2O) being the most common. Dehydration of the hexahydrate at 348 K leads to the formation of the tetrahydrate (Mg(ClO4)2·4H2O). This structural change involves a decrease in symmetry to the C2 space group, where isolated Mg2+ cations are surrounded by four water molecules in an equatorial plane, with two perchlorate anions ([ClO4]-) located at the apices []. Further dehydration to the dihydrate (Mg(ClO4)2·2H2O) at 423 K results in the interconnection of these isolated units, forming double corner-sharing chains of octahedra and polyhedra within a C2/m space group [].

Q2: Why is the study of magnesium perchlorate hydrate relevant to Martian geology?

A2: The Phoenix lander detected perchlorate (ClO4-) in the Martian northern polar layered deposits []. Additionally, the observed ice cap morphology suggests the presence of a material with weaker rheology than pure water ice []. This has led to the investigation of magnesium perchlorate hydrate as a potential component of Martian ice. The eutectic temperature of magnesium perchlorate hydrate (206-216 K) [] indicates the possibility of liquid brine formation under current Martian conditions, which has significant implications for the planet's geology and potential habitability [].

Q3: Are there any experimental studies on the mechanical properties of magnesium perchlorate hydrate mixed with water ice?

A3: Yes, research has been conducted on the creep behavior of polycrystalline samples composed of water ice and magnesium perchlorate hydrate at its eutectic composition (44 wt% H2O) []. This study revealed a significantly weaker mechanical strength compared to pure water ice at temperatures relevant to the Martian polar caps []. This finding supports the hypothesis that the presence of magnesium perchlorate hydrate within Martian ice could contribute to the observed flow features in the polar regions [].

Q4: What analytical techniques are used to characterize magnesium perchlorate hydrate?

A4: X-ray powder diffraction (XRD) is a primary technique used to analyze magnesium perchlorate hydrate []. By using a heating stage and humidity generator coupled with an environmental cell, researchers can perform in-situ XRD measurements during dehydration reactions under controlled temperature and water vapor pressure (PH2O) []. This allows for the determination of structural changes associated with different hydration states. The charge-flipping method and Rietveld refinement are then employed to solve and refine the crystal structures obtained from the XRD data [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane](/img/structure/B1587816.png)

![1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene](/img/structure/B1587821.png)